molecular formula C13H24N4O2S B11774847 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11774847
M. Wt: 300.42 g/mol
InChI Key: DZCRFTXXWWLMRD-UHFFFAOYSA-N
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Description

1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps. One common method includes the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl chloride derivative to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine
  • 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl)piperidine

Uniqueness

1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H24N4O2S

Molecular Weight

300.42 g/mol

IUPAC Name

1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C13H24N4O2S/c1-4-17-12(3)13(11(2)15-17)20(18,19)10-9-16-7-5-14-6-8-16/h14H,4-10H2,1-3H3

InChI Key

DZCRFTXXWWLMRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2)C

Origin of Product

United States

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